molecular formula C19H12BrClF3NO3S2 B12388121 c-Myc inhibitor 8

c-Myc inhibitor 8

Cat. No.: B12388121
M. Wt: 538.8 g/mol
InChI Key: VFRKNEMBXBTJNX-UHFFFAOYSA-N
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Description

c-Myc inhibitor 8 is a potent compound used in cancer research, specifically targeting the c-Myc pathway. The c-Myc protein is a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and apoptosis. Aberrant expression of c-Myc is associated with various human cancers, making it a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of c-Myc inhibitor 8 involves multiple synthetic steps. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The process typically involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production .

Chemical Reactions Analysis

Types of Reactions: c-Myc inhibitor 8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

c-Myc inhibitor 8 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the c-Myc pathway and its role in cellular processes.

    Biology: Helps in understanding the molecular mechanisms of c-Myc in cell growth and differentiation.

    Medicine: Investigated for its potential therapeutic effects in treating various cancers, including leukemia and breast cancer.

    Industry: Utilized in the development of new anticancer drugs and therapies .

Mechanism of Action

c-Myc inhibitor 8 exerts its effects by directly targeting the c-Myc protein. It binds to the c-Myc/Max dimer, preventing it from binding to DNA and regulating gene expression. This inhibition disrupts the transcriptional activity of c-Myc, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: c-Myc inhibitor 8 is unique in its specific targeting of the c-Myc pathway, demonstrating potent inhibitory effects across various cancer types. Its ability to directly bind and inhibit the c-Myc/Max complex sets it apart from other inhibitors that may have indirect effects .

Properties

Molecular Formula

C19H12BrClF3NO3S2

Molecular Weight

538.8 g/mol

IUPAC Name

3-acetyl-8-bromo-5-chloro-2-[[4-(trifluoromethylsulfanyl)phenyl]methylsulfinyl]-1H-quinolin-4-one

InChI

InChI=1S/C19H12BrClF3NO3S2/c1-9(26)14-17(27)15-13(21)7-6-12(20)16(15)25-18(14)30(28)8-10-2-4-11(5-3-10)29-19(22,23)24/h2-7H,8H2,1H3,(H,25,27)

InChI Key

VFRKNEMBXBTJNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)S(=O)CC3=CC=C(C=C3)SC(F)(F)F

Origin of Product

United States

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